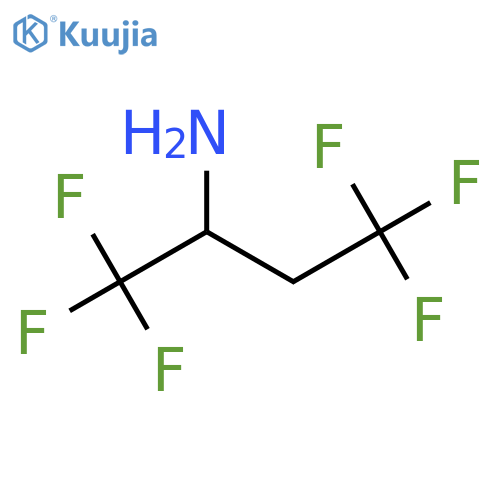

Cas no 1314920-80-3 (1,1,1,4,4,4-Hexafluorobutan-2-amine)

1,1,1,4,4,4-Hexafluorobutan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1,4,4,4-hexafluorobutan-2-amine

- 1,1,1,4,4,4-Hexafluorobutan-2-amine

-

- インチ: 1S/C4H5F6N/c5-3(6,7)1-2(11)4(8,9)10/h2H,1,11H2

- InChIKey: GULOIVMIPNLDLQ-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC(F)(F)F)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 124

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26

1,1,1,4,4,4-Hexafluorobutan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-392716-0.1g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 0.1g |

$1257.0 | 2023-03-02 | ||

| Enamine | EN300-392716-2.5g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 2.5g |

$2800.0 | 2023-03-02 | ||

| Enamine | EN300-392716-1.0g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-392716-0.05g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 0.05g |

$1200.0 | 2023-03-02 | ||

| Enamine | EN300-392716-5.0g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 5.0g |

$4143.0 | 2023-03-02 | ||

| Enamine | EN300-392716-0.5g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 0.5g |

$1372.0 | 2023-03-02 | ||

| Enamine | EN300-392716-10.0g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 10.0g |

$6144.0 | 2023-03-02 | ||

| Enamine | EN300-392716-0.25g |

1,1,1,4,4,4-hexafluorobutan-2-amine |

1314920-80-3 | 0.25g |

$1315.0 | 2023-03-02 |

1,1,1,4,4,4-Hexafluorobutan-2-amine 関連文献

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291

-

Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

1,1,1,4,4,4-Hexafluorobutan-2-amineに関する追加情報

Introduction to 1,1,1,4,4,4-Hexafluorobutan-2-amine (CAS No. 1314920-80-3)

1,1,1,4,4,4-Hexafluorobutan-2-amine is a fluorinated amine derivative with the molecular formula C₄H₂F₆N. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. The presence of multiple fluorine atoms in its backbone imparts distinct chemical reactivity and stability, making it a valuable intermediate in the synthesis of various specialized compounds. Its CAS number, 1314920-80-3, uniquely identifies it within the global chemical database and underscores its significance in industrial and academic settings.

The synthesis of 1,1,1,4,4,4-Hexafluorobutan-2-amine typically involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the carbon chain is a critical step, often achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These synthetic pathways highlight the compound's role as a building block in fine chemical manufacturing. Recent advancements in catalytic systems have improved the efficiency and selectivity of these reactions, enabling larger-scale production and reducing byproduct formation.

One of the most compelling aspects of 1,1,1,4,4,4-Hexafluorobutan-2-amine is its utility in pharmaceutical research. Fluorinated amines are known to enhance the bioavailability and metabolic stability of drug molecules. The electron-withdrawing nature of fluorine atoms can influence the electronic properties of adjacent functional groups, leading to improved binding affinity to biological targets. This property has been exploited in the development of novel therapeutic agents targeting neurological disorders, anticancer drugs, and anti-inflammatory compounds. Researchers have reported promising results in preclinical studies where fluorinated amine derivatives demonstrated superior pharmacokinetic profiles compared to their non-fluorinated counterparts.

Furthermore, the growing interest in 1,1,1,4,4,4-Hexafluorobutan-2-amine extends to materials science and polymer chemistry. The incorporation of fluorine into polymer backbones can lead to materials with enhanced thermal stability and chemical resistance. These properties are particularly valuable in applications such as high-performance coatings for aerospace components or medical devices that require rigorous sterilization protocols. Recent studies have explored the use of this compound as a monomer or modifier in polymeric matrices to achieve tailored material properties for advanced technological applications.

The industrial relevance of 1,1,1,4,4,4-Hexafluorobutan-2-amine is also underscored by its role in agrochemical formulations. Fluorinated compounds are frequently employed in crop protection agents due to their ability to resist degradation under environmental stressors. Researchers have investigated its potential as a precursor for herbicides and fungicides that exhibit improved efficacy while maintaining environmental safety profiles. Such developments align with global trends toward sustainable agriculture practices that minimize ecological impact.

In academic research circles, 1, 1, 1, 4, 4, 4-Hexafluorobutan-2-amine has become a focal point for studying fundamental chemical transformations involving fluorinated systems. Its unique reactivity allows chemists to probe reaction mechanisms and develop new synthetic methodologies that could be applied broadly across organic chemistry disciplines. Collaborative efforts between universities and industrial laboratories have led to innovative approaches for fluorination that could revolutionize how complex molecules are constructed.

The commercial production of CAS No. 1314920-80-3 is supported by specialized suppliers who ensure high purity standards necessary for sensitive applications such as pharmaceutical synthesis or material science research. Quality control measures include spectroscopic analysis (NMR spectroscopy), chromatographic techniques (HPLC), and mass spectrometry to verify consistency batch-to-batch. These rigorous standards reflect both regulatory requirements and industry best practices aimed at ensuring reliability when using this compound.

Looking ahead, 1, 1, 1, 4, 4, 4-Hexafluorobutan-2-amine is poised to play an increasingly significant role in emerging fields such as green chemistry and nanotechnology where fluorinated compounds offer unique advantages over traditional alternatives without compromising performance or safety standards.

1314920-80-3 (1,1,1,4,4,4-Hexafluorobutan-2-amine) 関連製品

- 863209-30-7(1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid)

- 2580182-51-8(8-{(9H-fluoren-9-yl)methoxycarbonyl}-5-oxa-8-azaspiro3.5nonane-9-carboxylic acid)

- 21917-86-2(5,6,7,8-tetrahydroisoquinolin-5-one)

- 1805376-50-4(3-Chloro-2-(difluoromethyl)-6-fluoropyridine-5-carbonyl chloride)

- 173991-81-6(22α-Hydroxy-3-oxo-12-ursen-30-oic acid)

- 2034324-38-2(N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-phenylpropanamide)

- 1336565-55-9((R)-3-(4-Bromophenyl)pyrrolidine)

- 946381-40-4(2-ethoxy-N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}benzamide)

- 2229448-22-8(1-(pyrimidin-4-yl)methylcyclopropan-1-amine)

- 2228518-75-8(6-(4-bromophenyl)hexan-2-ol)